

# An In-depth Technical Guide to 2-(hydroxymethyl)cycloheptanone

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## Compound of Interest

Compound Name: CRX000227

Cat. No.: B10816715

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## Abstract

2-(hydroxymethyl)cycloheptanone is a cyclic ketone derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including predicted and experimentally determined data where available. It also outlines general experimental protocols for its synthesis and characterization, and explores the potential biological activities based on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the study and application of this molecule.

## Chemical Properties

Detailed experimental data for 2-(hydroxymethyl)cycloheptanone (CAS No. 99115-01-2) is limited in publicly accessible literature. The following tables summarize the available and predicted physicochemical and spectroscopic properties.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	Guidechem[1][2]
Molecular Weight	142.196 g/mol	Guidechem[1][2]
CAS Number	99115-01-2	Guidechem[1][2]
Boiling Point	Data not available	N/A
Melting Point	Data not available	N/A
Density	Data not available	N/A
Solubility	Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.	General chemical knowledge

## Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 2-(hydroxymethyl)cycloheptanone is not readily available. The following are predicted values and expected spectral features based on the analysis of its functional groups and structurally similar compounds.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the methylene protons of the hydroxymethyl group, the methine proton at the C2 position, and the methylene protons of the cycloheptane ring. The chemical shifts would be influenced by the adjacent carbonyl and hydroxyl groups.
$^{13}\text{C}$ NMR	A peak for the carbonyl carbon (typically in the range of 200-220 ppm), a peak for the carbon of the hydroxymethyl group (around 60-70 ppm), and peaks for the carbons of the cycloheptane ring.
IR Spectroscopy	A strong absorption band for the C=O stretch of the ketone (typically around 1700-1725 $\text{cm}^{-1}$ ) and a broad absorption band for the O-H stretch of the alcohol (around 3200-3600 $\text{cm}^{-1}$ ).
Mass Spectrometry	A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight (142.196). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the cycloheptane ring.

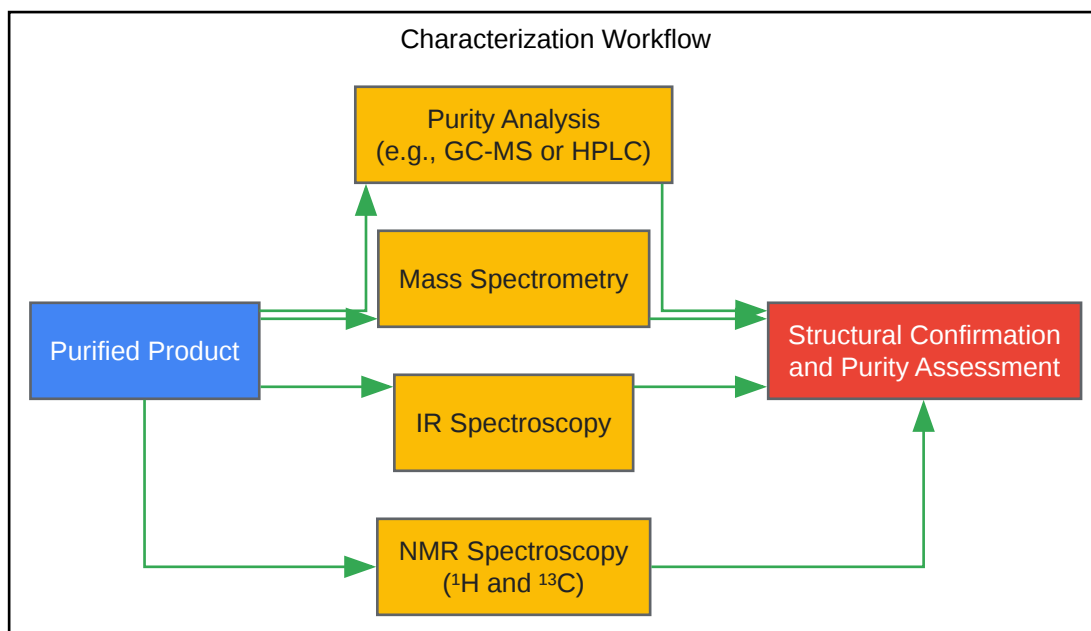
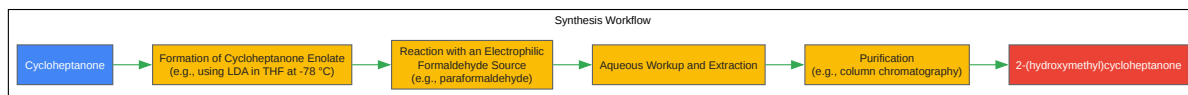
## Experimental Protocols

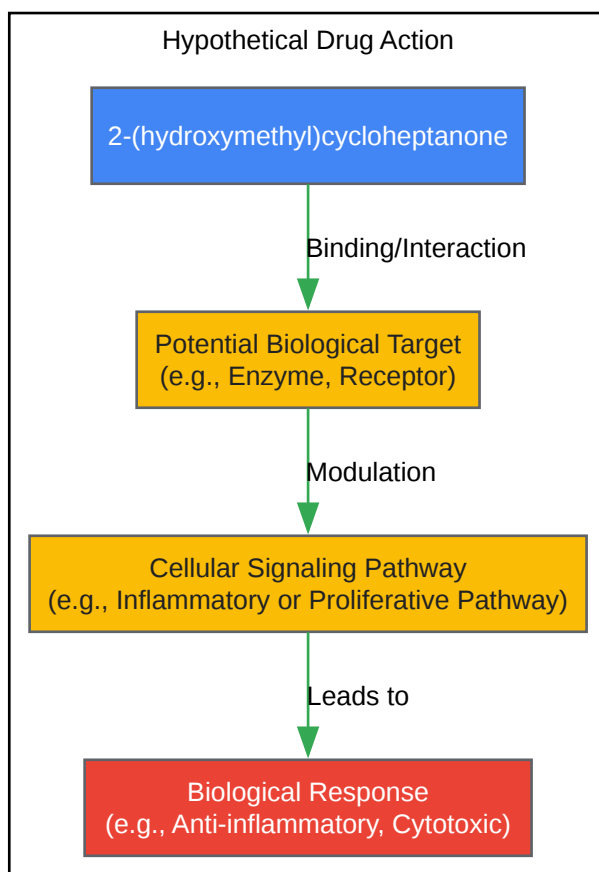
Detailed, validated experimental protocols for the synthesis of 2-(hydroxymethyl)cycloheptanone are not published in peer-reviewed journals. However, general synthetic strategies for  $\alpha$ -hydroxymethyl ketones can be adapted.

## General Synthesis of $\alpha$ -Hydroxymethyl Ketones

A common method for the synthesis of  $\alpha$ -hydroxymethyl ketones is the hydroxymethylation of the corresponding ketone enolate.

Workflow for the Synthesis of 2-(hydroxymethyl)cycloheptanone:





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## References

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